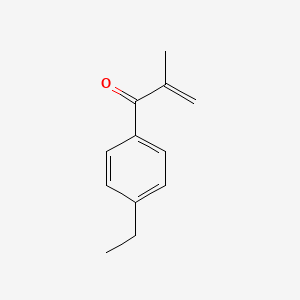

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ethylene Perception and Fruit Preservation

One area of research closely related to chemical compounds similar to "1-(4-Ethylphenyl)-2-methylprop-2-en-1-one" involves the study of ethylene perception inhibitors like 1-methylcyclopropene (1-MCP) and their effects on fruits and vegetables. These compounds are used to investigate the role of ethylene in ripening and senescence and as a commercial technology to maintain product quality. The commercialization of 1-MCP, for example, has seen rapid adoption in the apple industry worldwide due to its strengths in preserving freshness during storage and transportation (Watkins, 2006).

Ethylene-Action Inhibitors in Non-Climacteric Fruit Crops

Another research focus is the application of ethylene-action inhibitors like 1-MCP on non-climacteric fruit crops, such as grapes, cherries, and citrus, to inhibit senescence processes and physiological disorders. These studies reveal the potential for commercial application of 1-MCP to retain color, reduce physiological disorders, and delay senescence in non-climacteric fruits, demonstrating the diverse applications of chemical inhibitors in agriculture (Li et al., 2016).

Advanced Oxidation Processes for Environmental Remediation

The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area where compounds with similar chemical structures may find application. AOPs are employed to treat recalcitrant compounds in water, leading to the generation of various by-products and providing insights into degradation pathways and environmental impacts. Such research is crucial for developing effective strategies for pollution control and environmental protection (Qutob et al., 2022).

Direcciones Futuras

Future research on similar compounds focuses on physical or metabolic mechanisms that can be used as interventions to reduce the flux of the compound from the gut into the body, increase the efflux of the compound from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts .

Análisis Bioquímico

Biochemical Properties

1-(4-Ethylphenyl)-2-methylprop-2-en-1-one is a key group of gut microbiota-derived uremic compounds . Its formation is the result of a complex interaction between diet, gut microbiota, and the host . The compound is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules . For instance, it has been shown to interact with enzymes involved in the microbial transformation of dietary components .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes . For example, it has been found to modulate neurological health and function . It has been shown to alter brain cell function, leading to increased anxiety in mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to bind to biomolecules, leading to changes in their function . It can also influence enzyme activity, either inhibiting or activating certain enzymes . Furthermore, it can induce changes in gene expression, thereby influencing the function of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High blood concentrations of the compound are associated with an anxiety phenotype in autistic individuals

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For instance, it is a product of the microbial metabolism of dietary components .

Transport and Distribution

The compound is absorbed into the bloodstream and circulates throughout the body in both humans and mice . It is transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-2-methylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQQKCHWOSTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616660 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-76-8 | |

| Record name | 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)